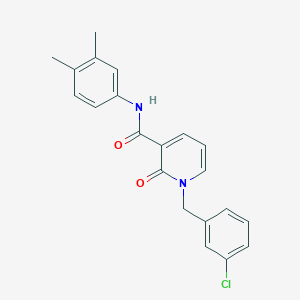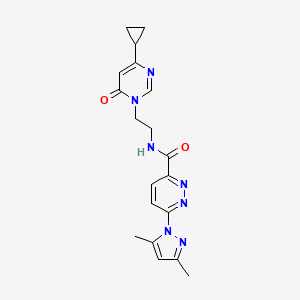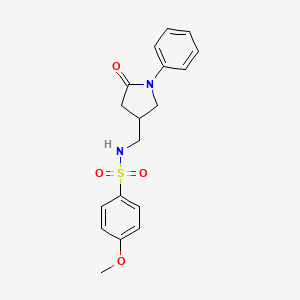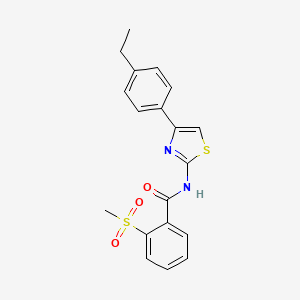
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a derivative of benzamide with a thiazole ring and a methylsulfonyl group. Benzamide derivatives are known for their biological activities, and the incorporation of a thiazole ring often contributes to the compound's pharmacological properties. The ethylphenyl group may influence the lipophilicity and binding interactions of the molecule.
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves the formation of an amide bond between a carboxylic acid or its functional equivalent and an amine. In the case of this compound, the synthesis would likely involve the coupling of a thiazole-containing amine with a methylsulfonyl benzoyl chloride. Microwave-assisted synthesis is a method that has been used for similar compounds, providing a rapid and efficient route to obtain the desired products .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). The thiazole ring is expected to exhibit characteristic chemical shifts in the NMR spectrum, and the presence of the methylsulfonyl group would be evident from its unique IR absorption bands. The molecular structure is also influenced by the presence of the ethyl group on the phenyl ring, which can affect the overall conformation and electronic distribution .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including hydrolysis of the amide bond, substitution reactions on the aromatic ring, and transformations involving the thiazole moiety. The methylsulfonyl group is relatively inert but can undergo oxidation to form sulfone derivatives. The thiazole ring can participate in electrophilic substitution reactions and potentially form coordination complexes with metals .
Physical and Chemical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and stability, would be influenced by the presence of the thiazole ring and the methylsulfonyl group. These groups can also affect the compound's chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles. The lipophilicity of the compound is likely to be increased due to the ethylphenyl group, which could impact its pharmacokinetic profile .
Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to the structure of N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, have been synthesized and studied for cardiac electrophysiological activity. Some of these compounds showed comparable potency to sematilide, a selective class III agent, in in vitro Purkinje fiber assays, indicating their potential in cardiac electrophysiology (Morgan et al., 1990).
Anticancer Activity
A series of substituted N-(thiazolyl)phenyl benzamides were designed, synthesized, and evaluated for anticancer activity against various cancer cell lines. Some of these compounds exhibited moderate to excellent anticancer activity, suggesting the potential application of similar compounds in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Agents
Synthesis of N-phenyl-4-(thiazolyl)-phenyl-thiazol-2-amine derivatives and benzamide ethers demonstrated promising antimicrobial activity, including against Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This indicates the potential of thiazolyl benzamide derivatives in developing new antimicrobial agents (Bikobo et al., 2017).
Antifungal Action
Sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(thiazolyl)benzamides, have shown sensitivity to Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans, showcasing their potential as antifungal agents (Sych et al., 2019).
COVID-19 Drug Potential
Investigations on sulfonamide derivatives, including thiazolyl benzamides, for antimalarial activity, have shown potential implications in COVID-19 drug research. These compounds have exhibited promising properties for inhibiting SARS-CoV-2 main protease and Spike Glycoprotein, suggesting their application in COVID-19 treatment (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-3-13-8-10-14(11-9-13)16-12-25-19(20-16)21-18(22)15-6-4-5-7-17(15)26(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNESMYOGWQGNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)
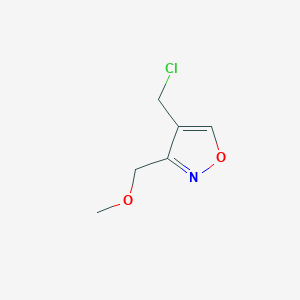
![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)
![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)
![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)
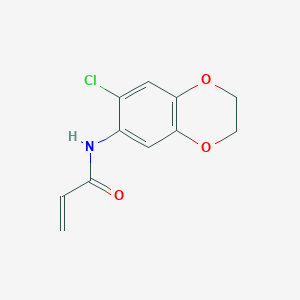
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2526687.png)
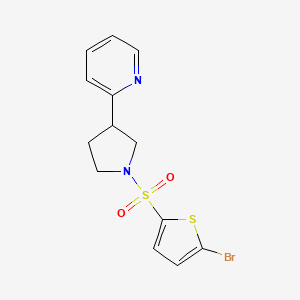
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)


